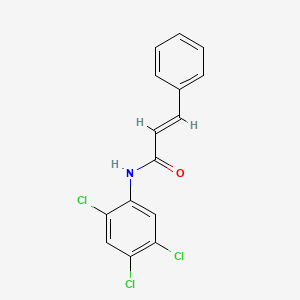

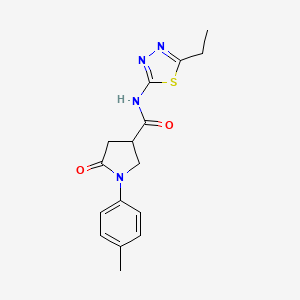

![molecular formula C12H13NO5 B5572316 4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)

4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid-related compounds often involves complex reactions that yield biologically active species and versatile intermediates for further derivatization. Uguen et al. (2021) developed microwave-assisted aldol-condensation methods between methyl ketone derivatives and glyoxylic acid, providing an efficient route to 4-oxo-2-butenoic acids across a broad range of substrates with moderate to excellent yields. This approach signifies a pivotal step in synthesizing similar compounds by applying simple procedures to accessible materials, highlighting the compound's potential for varied applications in scientific research (Uguen et al., 2021).

Molecular Structure Analysis

The molecular structure and electronic properties of related compounds have been extensively studied through various spectroscopic techniques and theoretical calculations. For example, Raju et al. (2015) conducted FT-IR, HOMO and LUMO analysis, and NBO analysis on a structurally similar compound, providing insights into the vibrational wavenumbers, molecular electrostatic potential, and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization (Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions and properties of compounds related to 4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid showcase their potential in producing materials with significant biological activities. Liu et al. (2004) synthesized novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, displaying fungicidal and insecticidal activities, indicating the chemical versatility and potential application of these compounds in agricultural sciences (Liu et al., 2004).

Physical Properties Analysis

The physical properties of 4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid and its derivatives are crucial for understanding their behavior in various conditions and potential applications. The synthesis, characterization, and thermal analysis of related compounds provide a foundation for exploring the physical aspects of these chemicals. Nayak et al. (2014) synthesized and characterized a similar compound, highlighting its crystal structure and thermal stability, which are essential for developing materials with specific physical properties (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties analysis of such compounds includes their reactivity, stability, and interactions with other molecules. Studies like those by Vanasundari et al. (2018) on butanoic acid derivatives have provided insights into their vibrational bands, charge delocalization, and nonlinear optical materials potential, illustrating the broad spectrum of chemical properties that these compounds can exhibit (Vanasundari et al., 2018).

科学的研究の応用

Solid-Phase Synthesis

A key synthetic intermediate, 4-Formyl-3,5-dimethoxyphenol, is utilized to prepare the BAL family of acid-labile linkers and resins, demonstrating its utility in the solid-phase synthesis of peptides and non-peptides. This application is highlighted by the reproducible and scalable preparation of isomerically pure 4-formyl-3,5-dimethoxyphenol and its incorporation into representative BAL linkers and functionalized resin, illustrating the compound's significance in facilitating efficient synthetic processes in chemistry (Jin et al., 2001).

Hemoglobin Oxygen Affinity Modifiers

Research on modifying hemoglobin's oxygen affinity to manage conditions associated with depleted oxygen supply has led to the synthesis and testing of compounds structurally related to 4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid. These studies have produced potent allosteric effectors that significantly decrease the oxygen affinity of human hemoglobin A, demonstrating potential clinical or biological applications in areas such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (R. Randad et al., 1991).

Biologically Active Species and Intermediates

The compound's framework serves as a versatile intermediate for the synthesis of 4-oxo-butenoic acids, which are recognized for their biological activity and as precursors for further derivatization. This is evidenced by developed reaction conditions for the microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid, yielding products across a broad range of substrates. The adaptability of these synthetic methods showcases the compound's role in generating biologically active species and intermediates for pharmaceutical and material science applications (Mélanie Uguen et al., 2021).

特性

IUPAC Name |

(E)-4-(3,4-dimethoxyanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-17-9-4-3-8(7-10(9)18-2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBUKRQHAVFLC-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)

![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)

![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)

![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)

![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)

![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)